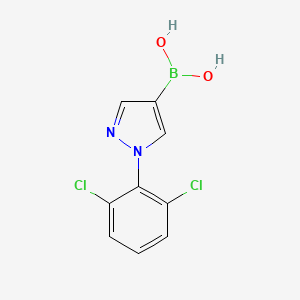

(1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-(2,6-dichlorophenyl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BCl2N2O2/c11-7-2-1-3-8(12)9(7)14-5-6(4-13-14)10(15)16/h1-5,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINBYBFLMMGXBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C2=C(C=CC=C2Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BCl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681587 | |

| Record name | [1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-45-5 | |

| Record name | [1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid, a valuable building block in contemporary drug discovery and development. The pyrazole scaffold is a privileged structure in medicinal chemistry, and its functionalization with a boronic acid moiety at the 4-position opens extensive possibilities for carbon-carbon bond formation, primarily through Suzuki-Miyaura cross-coupling reactions.[1][2] This document explores two primary, field-proven synthetic strategies: the palladium-catalyzed Miyaura borylation of a pre-functionalized 4-halopyrazole and the direct iridium-catalyzed C-H borylation of the pyrazole core. We will delve into the mechanistic underpinnings of these transformations, provide detailed, step-by-step experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal route for their specific needs. The content is tailored for researchers, medicinal chemists, and process development scientists, emphasizing the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Significance of Pyrazole Boronic Acids in Medicinal Chemistry

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, found in a wide array of approved pharmaceuticals with diverse biological activities.[1] Their utility stems from their unique electronic properties, ability to act as hydrogen bond donors and acceptors, and their metabolic stability. The introduction of a boronic acid or its corresponding ester (e.g., a pinacol ester) onto the pyrazole ring dramatically enhances its synthetic versatility.[3] Boronic acids are indispensable reagents for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl bonds.[4]

The target molecule, this compound, is of particular interest. The sterically hindered 2,6-dichlorophenyl group can impart specific conformational constraints on the final molecule, a common strategy in drug design to enhance binding affinity and selectivity for a biological target. This guide will provide the necessary technical details to empower researchers to synthesize this key intermediate efficiently and reliably.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections, which form the basis of our two main synthetic strategies.

Caption: Retrosynthetic analysis of the target molecule.

-

Strategy 1 (Top-Down): This approach involves the late-stage introduction of the boron moiety onto a pre-formed, halogenated pyrazole ring via a Miyaura borylation. This is often a reliable method with a broad substrate scope.

-

Strategy 2 (Bottom-Up): This more modern approach involves the direct borylation of a C-H bond at the 4-position of the pyrazole ring. This strategy is more atom-economical but can present challenges in regioselectivity.

Synthetic Strategy 1: Palladium-Catalyzed Miyaura Borylation

This is a classic and robust method for the synthesis of aryl and heteroaryl boronic esters.[5][6] The strategy relies on the palladium-catalyzed cross-coupling of a 4-halo-pyrazole (typically iodo- or bromo-substituted) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).

Mechanistic Overview

The catalytic cycle of the Miyaura borylation is well-established and proceeds through a series of key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 4-halo-pyrazole, forming a Pd(II) intermediate.

-

Transmetalation: A boryl group from the diboron reagent is transferred to the palladium center. This step is often facilitated by a base (e.g., potassium acetate), which is thought to form a more nucleophilic 'ate' complex with the diboron reagent.[7]

-

Reductive Elimination: The desired pyrazole boronate ester is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

Caption: Simplified catalytic cycle for Miyaura Borylation.

Detailed Experimental Protocol

This protocol is divided into two main stages: the synthesis of the 4-iodopyrazole intermediate and the subsequent borylation.

Stage A: Synthesis of 1-(2,6-Dichlorophenyl)-4-iodo-1H-pyrazole

-

Step A1: Synthesis of 1-(2,6-Dichlorophenyl)-1H-pyrazole.

-

To a solution of pyrazole (1.0 eq) and 1-bromo-2,6-dichlorobenzene (1.1 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-(2,6-dichlorophenyl)-1H-pyrazole.[8]

-

-

Step A2: Iodination at the C4-Position.

-

Dissolve the 1-(2,6-dichlorophenyl)-1H-pyrazole (1.0 eq) in dichloromethane (CH₂Cl₂).

-

Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.[9]

-

Stir the reaction for 2-4 hours until complete conversion is observed.

-

Wash the reaction mixture with aqueous sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the 4-iodo intermediate, which is often used without further purification.[10]

-

Stage B: Miyaura Borylation

-

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-(2,6-dichlorophenyl)-4-iodo-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.2 eq), and potassium acetate (KOAc) (3.0 eq).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq) as the catalyst.[11][12]

-

Add anhydrous 1,4-dioxane as the solvent.

-

-

Reaction Execution:

-

Degas the reaction mixture by bubbling N₂ or Ar through the solution for 15 minutes.

-

Heat the mixture to 80-90 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired this compound pinacol ester.

-

Data and Characterization

| Reagent | Molar Eq. | Purpose |

| 1-(2,6-Dichlorophenyl)-4-iodo-1H-pyrazole | 1.0 | Substrate |

| Bis(pinacolato)diboron (B₂pin₂) | 1.2 | Boron source |

| Potassium Acetate (KOAc) | 3.0 | Base |

| Pd(dppf)Cl₂ | 0.03 | Palladium Catalyst |

| 1,4-Dioxane | - | Solvent |

Expected Yield: 70-90% Characterization: ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the structure and purity of the final product.

Synthetic Strategy 2: Direct C-H Borylation

Direct C-H activation and borylation is a more modern and atom-economical approach.[13] Iridium-catalyzed C-H borylation has emerged as a powerful tool for the functionalization of heterocycles.[14][15] This method avoids the need for pre-halogenation of the pyrazole ring.

Mechanistic Considerations

The regioselectivity of iridium-catalyzed C-H borylation is primarily governed by steric factors.[13] The bulky iridium catalyst preferentially activates the most accessible C-H bond. In the case of 1-substituted pyrazoles, the C5-position is often the most sterically hindered, leading to a preference for borylation at the C4-position.

Caption: Workflow for direct C-H borylation.

Detailed Experimental Protocol

-

Reaction Setup:

-

In a glovebox, combine 1-(2,6-dichlorophenyl)-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.0 eq), [Ir(cod)OMe]₂ (0.015 eq), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.03 eq) in a vial.

-

Add cyclohexane as the solvent.

-

-

Reaction Execution:

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 80 °C for 12-24 hours.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue directly by column chromatography on silica gel to yield the product.

-

Comparative Analysis of Synthetic Routes

| Feature | Strategy 1: Miyaura Borylation | Strategy 2: Direct C-H Borylation |

| Number of Steps | 3 (N-arylation, iodination, borylation) | 2 (N-arylation, borylation) |

| Atom Economy | Lower, due to the use of a halogen leaving group and stoichiometric base. | Higher, as the only byproduct is H₂. |

| Reagent Cost | Palladium catalysts can be expensive. | Iridium catalysts are generally more expensive than palladium. |

| Substrate Scope | Very broad and well-established.[4][16] | Can be sensitive to steric and electronic effects.[17] |

| Scalability | Generally straightforward to scale up. | May require specialized equipment (glovebox) for larger scales. |

| Key Advantage | High reliability and predictability. | More efficient and environmentally friendly. |

Conclusion and Future Outlook

Both the Miyaura borylation and direct C-H borylation represent viable and effective strategies for the synthesis of this compound. The choice between the two methods will depend on the specific needs of the researcher, including available starting materials, scale, cost considerations, and desired process efficiency.

-

For reliability and broad applicability, the Miyaura borylation of a 4-halopyrazole remains the gold standard.

-

For process optimization, atom economy, and "greener" chemistry, direct C-H borylation is an increasingly attractive alternative, with ongoing research likely to further expand its scope and utility.

The availability of this key building block through the robust methods detailed in this guide will continue to facilitate the discovery and development of novel pyrazole-based therapeutics.

References

-

Kubota, K., & Ito, H. (2016). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 12, 2635–2642. [Link]

-

Murata, M., Oyama, T., Watanabe, S., & Masuda, Y. (2000). Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. The Journal of Organic Chemistry, 65(1), 164–168. [Link]

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. Retrieved from [Link]

-

Li, W., Nelson, D. P., & Jensen, M. S. (2013). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. RSC Advances, 3(43), 19835-19844. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589–5591. [Link]

-

ResearchGate. (n.d.). Borylation of pyrazole and its derivatives. Retrieved from [Link]

-

Science.org. (2021). Iridium-Catalyzed Regio- and Enantioselective Borylation of Unbiased Methylene C(sp3)−H Bonds at the Position β to a Nitrogen Center. Angewandte Chemie International Edition, 60(11), 5899-5904. [Link]

-

eScholarship.org. (2015). Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and Selectivity. University of California, Berkeley. [Link]

-

ARKIVOC. (2012). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. ARKIVOC, 2012(6), 227-237. [Link]

-

ResearchGate. (n.d.). Iridium‐catalyzed enantioselective C(sp³)—H borylation of pyrazoles. Retrieved from [Link]

- Google Patents. (2020). CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester.

-

Fedotov, S. O., & Hotsulia, A. S. (2023). Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[4][11][16]triazolo[3,4-b][4][12][16]thiadiazine-7-carboxylic acid and its salts. * Zaporizhzhia Medical Journal*, 25(2), 123-129. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Sequential Suzuki—Miyaura Cross-Coupling Reactions of 4-Halopyrazolyl MIDA 3-Boronates: A Modular Synthetic Entry to 3,4-Bis(hetero)aromatic Pyrazoles. Retrieved from [Link]

-

Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. University of Illinois Urbana-Champaign. [Link]

-

Wikipedia. (n.d.). Miyaura borylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

-

Organic Syntheses. (2008). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses, 85, 179. [Link]

-

ResearchGate. (2023). Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[4][11][16]triazolo[3,4-b][4][12][16]thiadiazine-7-carboxylic acid. [Link]

-

Royal Society of Chemistry. (2018). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Organic & Biomolecular Chemistry, 16(34), 6212-6221. [Link]

- Google Patents. (2022). CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester.

-

ResearchGate. (2015). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. [Link]

-

ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. [Link]

-

Chem-Impex. (n.d.). 1H-Pyrazole-4-boronic acid. Retrieved from [Link]

-

MDPI. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(18), 3379. [Link]

-

ARKIVOC. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(6), 336-351. [Link]

-

World Journal of Pharmaceutical Research. (2025). Chemistry and biological properties of pyrazole derivatives. [Link]

-

PubMed Central. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]

Sources

- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chemscene.com [chemscene.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. escholarship.org [escholarship.org]

- 15. chemistry.illinois.edu [chemistry.illinois.edu]

- 16. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 17. Iridium-Catalyzed Regio- and Enantioselective Borylation of Unbiased Methylene C(sp>3>)−H Bonds at the Position β to a Nitrogen Center - East China Normal University [pure.ecnu.edu.cn]

A Technical Guide to (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic Acid: Properties, Synthesis, and Applications in Cross-Coupling Chemistry

An In-depth Technical Guide: (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid

Introduction

In the landscape of modern medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold," a structural motif frequently found in FDA-approved drugs due to its favorable pharmacokinetic properties and versatile binding capabilities.[1][2] When functionalized with a boronic acid group, pyrazoles are transformed into powerful synthetic intermediates, primarily for use in palladium-catalyzed cross-coupling reactions.[2] This guide focuses on a specific, highly functionalized derivative: This compound .

The strategic placement of a 2,6-dichlorophenyl group at the N1 position of the pyrazole introduces significant steric hindrance and alters the electronic properties of the molecule. These features make it a unique building block for accessing complex biaryl structures that are otherwise difficult to synthesize. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[3][4] This document serves as a comprehensive technical resource for researchers and drug development professionals, detailing the compound's properties, providing validated synthetic and application protocols, and offering insights into its reactivity.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid under standard conditions. The dichlorophenyl substituent significantly influences its solubility and thermal stability.

Caption: General synthetic workflow for the title compound.

Experimental Protocol: Synthesis

Causality: This procedure employs a standard condensation to form the heterocyclic core, followed by a halogen-lithium exchange or direct deprotonation at the C4 position—the most acidic proton on the pyrazole ring. The reaction is performed at very low temperatures to prevent side reactions and decomposition of the highly reactive organolithium intermediate. Quenching with an electrophilic borate ester and subsequent acidic hydrolysis yields the desired boronic acid. [3] Step 1: Synthesis of 1-(2,6-Dichlorophenyl)-4-bromo-1H-pyrazole

-

To a solution of 4-bromo-1H-pyrazole (1.0 eq) and 2,6-dichlorophenylboronic acid (1.5 eq) in dichloromethane (DCM), add copper(II) acetate (1.5 eq) and pyridine (2.0 eq).

-

Stir the reaction mixture at room temperature for 16-24 hours, monitoring by TLC or LC-MS until the starting pyrazole is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing with DCM.

-

Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the N-aryl pyrazole precursor.

Step 2: Synthesis of this compound

-

Dissolve 1-(2,6-dichlorophenyl)-4-bromo-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

-

Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Cool the mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid (HCl) until the pH is ~1-2.

-

Stir vigorously for 2 hours at room temperature to ensure complete hydrolysis.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude solid can be purified by trituration with cold hexanes or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Validation: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Reactivity and Applications in Medicinal Chemistry

The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process is one of the most robust and versatile methods for constructing C(sp²)-C(sp²) bonds, forming the biaryl cores of countless pharmaceutical agents and functional materials. [4][5]The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. [6]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

Causality: This protocol uses a standard palladium catalyst, which enters the catalytic cycle. A base is essential; it reacts with the boronic acid to form a more nucleophilic boronate species, which is required for the rate-determining transmetalation step. [6]A mixed solvent system like dioxane/water is often used to dissolve both the organic substrates and the inorganic base. [7]Due to the steric hindrance of the 2,6-dichloro moiety, a bulky phosphine ligand (like XPhos) or higher reaction temperatures may be necessary to achieve good yields, as this steric clash can impede both the transmetalation and reductive elimination steps. [8][9] Materials:

-

This compound (1.2 eq)

-

Aryl or heteroaryl bromide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

Procedure:

-

To a reaction vial, add the aryl bromide, the boronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the substrate.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Applications as a Pharmaceutical Building Block

The biaryl pyrazole motif synthesized using this building block is of significant interest in drug discovery. It is a key component in a variety of kinase inhibitors, which are a major class of anti-cancer therapeutics. [10]The specific stereoelectronic profile conferred by the 2,6-dichlorophenyl group can lead to enhanced binding affinity and selectivity for specific biological targets. For instance, related structures are found in potent inhibitors of c-Met, a receptor tyrosine kinase implicated in various cancers. [11]

Safety and Handling

This compound should be handled with care in a laboratory setting. As with most boronic acids, it is classified as an irritant.

| Safety Information | Details |

| GHS Pictograms | |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation. [12] H319: Causes serious eye irritation. [12] H335: May cause respiratory irritation. [12] |

| Precautionary Statements | P261: Avoid breathing dust. [13] P280: Wear protective gloves/eye protection/face protection. [12] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [13] |

Handling:

-

Always handle this compound in a well-ventilated chemical fume hood. [14]* Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [12] Storage:

-

Store in a tightly sealed container in a cool, dry place away from moisture. [13]* Boronic acids have a tendency to undergo dehydration to form cyclic boroxine anhydrides. While this often does not impede reactivity in Suzuki couplings, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Conclusion

This compound is a specialized and highly valuable reagent for organic synthesis. Its unique structure, characterized by the sterically demanding dichlorophenyl group, provides a direct route to novel biaryl pyrazoles that are of significant interest in medicinal chemistry and materials science. While its handling and reactivity require careful consideration, particularly in the context of the Suzuki-Miyaura reaction, the protocols and insights provided in this guide offer a solid foundation for its successful application in research and development. Its utility as a building block for creating complex, biologically active molecules ensures its continued relevance in the pursuit of new therapeutic agents.

References

-

Title: The Role of Pyrazole Boronic Esters in Modern Medicinal Chemistry Source: Pharmaffiliates URL: [Link]

-

Title: Safety Data Sheet - [3-(1H-Pyrazol-3-yl)phenyl]boronic acid Source: Angene Chemical URL: [Link]

-

Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

-

Title: The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

-

Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Immobilized boronic acid for Suzuki-Miyaura coupling: Application to the generation of pharmacologically relevant molecules Source: ResearchGate URL: [Link]

-

Title: Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-t[14][15][16]riazolo[3,4-b]t[1][14][15]hiadiazine-7- Source: ResearchGate URL: [Link]

-

Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies Source: MDPI URL: [Link]

-

Title: PYRAZOLE-4-BORONIC ACID HYDROCHLORIDE Source: precisionFDA URL: [Link]

- Title: Synthesis method of pyrazole-4-boronic acid pinacol ester Source: Google Patents URL

- Title: Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester Source: Google Patents URL

-

Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

-

Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI URL: [Link]

-

Title: Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[1][15][16]riazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer Source: PubMed URL: [Link]

-

Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: National Institutes of Health (NIH) URL: [Link]

-

Title: B-(1-(6-Chloro-4-pyrimidinyl)-1H-pyrazol-4-yl)boronic acid Source: PubChem URL: [Link]

-

Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

-

Title: CAS#:1072945-91-5 | 1-(2-Chlorophenyl)-1H-pyrazol-4-ylboronic acid Source: Chemsrc URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. angenechemical.com [angenechemical.com]

- 13. 1256346-38-9|(1H-Pyrazol-4-yl)boronic acid hydrochloride|BLD Pharm [bldpharm.com]

- 14. fishersci.com [fishersci.com]

- 15. chemimpex.com [chemimpex.com]

- 16. fishersci.ie [fishersci.ie]

An In-Depth Technical Guide to the Structure Elucidation of (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural elucidation of (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid, a key building block in contemporary medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale, ensuring a robust understanding for researchers engaged in the synthesis and characterization of novel chemical entities.

The pyrazole moiety is a well-established pharmacophore present in a multitude of clinically approved drugs, while the arylboronic acid function serves as a versatile handle for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions. The unique substitution pattern of the title compound, featuring a sterically hindered 2,6-dichlorophenyl group, presents specific challenges and points of interest in its structural verification. This guide will navigate through the synthesis, purification, and definitive spectroscopic analysis of this molecule.

Synthesis and Purification: A Pathway to Analytical Purity

The journey to elucidating the structure of any compound begins with its successful synthesis and purification to a degree suitable for analytical characterization. A plausible and commonly employed synthetic strategy for 1-aryl-1H-pyrazol-4-yl boronic acids involves a multi-step sequence.

A common approach begins with the cyclization of a suitably substituted hydrazine with a three-carbon synthon to form the pyrazole core, followed by halogenation at the 4-position. The resulting 4-halopyrazole then undergoes a metal-catalyzed borylation reaction or a halogen-metal exchange followed by quenching with a boron electrophile to introduce the boronic acid moiety, often protected as a pinacol ester.

Conceptual Synthetic Workflow:

Caption: Conceptual synthetic pathway to the target boronic acid.

Experimental Protocol: Synthesis of this compound Pinacol Ester

This protocol is a representative example based on established methodologies for similar structures.

-

Synthesis of 1-(2,6-Dichlorophenyl)-1H-pyrazole: To a solution of 2,6-dichlorophenylhydrazine in a suitable solvent such as ethanol, add an equimolar amount of 1,1,3,3-tetramethoxypropane and a catalytic amount of a strong acid (e.g., HCl). Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). After cooling, the product can be isolated by removal of the solvent under reduced pressure and purified by column chromatography.

-

Iodination at the 4-position: The 1-(2,6-Dichlorophenyl)-1H-pyrazole is dissolved in a chlorinated solvent like dichloromethane, and N-Iodosuccinimide (NIS) is added portion-wise at room temperature. The reaction is typically stirred overnight. The crude product is then washed with an aqueous solution of sodium thiosulfate to remove unreacted iodine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is evaporated.

-

Miyaura Borylation: The resulting 4-iodo-1-(2,6-dichlorophenyl)-1H-pyrazole is subjected to a palladium-catalyzed borylation reaction with bis(pinacolato)diboron. A common catalyst system is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) with a suitable base such as potassium acetate in a solvent like dioxane. The reaction mixture is heated under an inert atmosphere for several hours.

-

Hydrolysis to the Boronic Acid: The purified pinacol ester is then hydrolyzed to the corresponding boronic acid. This is typically achieved by stirring the ester in a biphasic solvent system, such as THF/water or acetone/water, with an acid or a base. Acidic hydrolysis with an agent like HCl is common. The resulting boronic acid can then be isolated by extraction and purified by recrystallization.

Purification at each step is paramount. Column chromatography on silica gel is a standard technique, with the eluent system optimized to provide good separation. Recrystallization from an appropriate solvent system is often employed for the final product to achieve high purity.

Spectroscopic and Analytical Characterization

The cornerstone of structure elucidation lies in the application of various spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

-

Expected ¹H NMR Signals:

-

Pyrazole Protons: Two distinct singlets are expected for the protons at the C3 and C5 positions of the pyrazole ring. Their chemical shifts will be in the aromatic region, typically between δ 7.5 and 8.5 ppm.

-

Dichlorophenyl Protons: The 2,6-dichlorophenyl group will exhibit a characteristic splitting pattern. The proton at the 4-position will appear as a triplet, while the two equivalent protons at the 3- and 5-positions will appear as a doublet. The integration of these signals should correspond to a 1:2 ratio.

-

Boronic Acid Protons: The B(OH)₂ protons are often broad and may exchange with residual water in the NMR solvent, making them difficult to observe or appearing as a broad singlet over a wide chemical shift range.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environment.

-

Expected ¹³C NMR Signals:

-

Pyrazole Carbons: Three signals are expected for the pyrazole ring carbons. The carbon bearing the boronic acid group (C4) will be significantly influenced by the boron atom. The chemical shifts of C3 and C5 will also be distinct.

-

Dichlorophenyl Carbons: Four signals are expected for the dichlorophenyl ring: one for the ipso-carbon attached to the pyrazole nitrogen, two for the chlorine-bearing carbons, one for the carbons ortho to the pyrazole substituent, and one for the carbon para to the pyrazole substituent.

-

¹¹B NMR Spectroscopy: Boron-11 NMR is a crucial technique for confirming the presence and nature of the boron-containing functional group. Boronic acids typically exhibit a broad singlet in the ¹¹B NMR spectrum, with a chemical shift in the range of δ 28-34 ppm (relative to BF₃·OEt₂).

Hypothetical Spectroscopic Data Summary:

| Technique | Expected Chemical Shifts (δ, ppm) and Multiplicities |

| ¹H NMR | Pyrazole H3/H5 (s), Dichlorophenyl H4 (t), Dichlorophenyl H3/H5 (d), B(OH)₂ (br s) |

| ¹³C NMR | Pyrazole C3, C4, C5, Dichlorophenyl C1', C2'/C6', C3'/C5', C4' |

| ¹¹B NMR | A broad singlet around δ 30 ppm |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For boronic acids, care must be taken during analysis as they can be prone to dehydration to form cyclic boroxines (trimers) under certain ionization conditions.[1]

Analytical Workflow for Mass Spectrometry:

Caption: A generalized workflow for mass spectrometry analysis.

Expected Mass Spectrometric Behavior:

-

Electrospray Ionization (ESI): This soft ionization technique is well-suited for analyzing boronic acids.[2] In positive ion mode, the protonated molecule [M+H]⁺ is expected. Adducts with sodium [M+Na]⁺ or other cations may also be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ can be detected.

-

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition. The measured mass should be within a few parts per million (ppm) of the calculated exact mass for the chemical formula C₉H₇BCl₂N₂O₂. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature in the mass spectrum.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Prerequisites for X-ray Crystallography:

The primary requirement is the growth of high-quality single crystals of the compound. This can often be a challenging and time-consuming process, involving the slow evaporation of a solvent from a saturated solution, or vapor diffusion techniques.

Information Gained from X-ray Crystallography:

-

Unambiguous Connectivity: Confirms the bonding arrangement of all atoms in the molecule.

-

Conformation: Reveals the preferred conformation of the molecule in the solid state, including the dihedral angle between the pyrazole and dichlorophenyl rings.

-

Intermolecular Interactions: Elucidates the nature of intermolecular forces, such as hydrogen bonding involving the boronic acid hydroxyl groups, which dictate the crystal packing. These interactions are crucial for understanding the solid-state properties of the material.

Conclusion: A Multi-faceted Approach to Structural Certainty

The structure elucidation of this compound is a systematic process that relies on a synergistic combination of synthesis, purification, and a suite of advanced analytical techniques. While NMR and mass spectrometry provide the foundational evidence for the molecular structure and composition, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation. For researchers in drug discovery and development, a thorough and rigorous structural characterization is not merely a procedural formality; it is a critical step that underpins the integrity of all subsequent biological and pharmacological studies.

References

-

Li, L., & Cole, R. B. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry (Weinheim an der Bergstrasse, Germany), 19(23), 7587–7594. [Link]

Sources

An In-Depth Technical Guide to (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid: A Cornerstone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid, a key building block in contemporary medicinal chemistry. We will delve into its chemical properties, a detailed plausible synthesis pathway, its critical role in carbon-carbon bond formation, and essential safety protocols. This document is designed to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of the Pyrazole Moiety

The pyrazole ring is a privileged scaffold in drug discovery, appearing in a multitude of approved therapeutic agents.[1] Its prevalence is due to its metabolic stability and its ability to act as a versatile pharmacophore, capable of engaging in various biological interactions such as hydrogen bonding. When functionalized with a boronic acid group, the pyrazole scaffold is transformed into a powerful reagent for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry, enabling the efficient and precise construction of complex biaryl structures from simpler precursors.

The specific compound of interest, this compound, is of particular strategic importance. The 2,6-dichlorophenyl group introduces conformational constraints and specific steric and electronic properties that can be crucial for optimizing a drug candidate's binding affinity and pharmacokinetic profile. This makes the title compound an invaluable tool for medicinal chemists aiming to fine-tune molecular architectures for enhanced therapeutic effect.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties and hazards is fundamental to its effective and safe use in a laboratory setting.

Compound Identification and Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1217501-45-5[2] |

| Molecular Formula | C₉H₆BCl₂N₂O₂ |

| Molecular Weight | 258.88 g/mol |

| Appearance | Typically an off-white to white solid |

| Storage | Store in a cool, dry place, preferably under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation. |

Safety and Handling

-

Hazard Statements: Based on similar compounds, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] It is harmful if swallowed.

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile). For weighing or transferring powder, a dust mask is recommended.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly sealed in a dry and well-ventilated place.

-

Synthesis Pathway: A Mechanistic Approach

A robust and reproducible synthesis is critical for the reliable supply of this key building block. While a specific, published step-by-step synthesis for this exact molecule is not prevalent, a logical and efficient pathway can be designed based on well-established organometallic and heterocyclic chemistry principles. The proposed two-step synthesis involves the initial formation of the 1-(2,6-dichlorophenyl)-1H-pyrazole core, followed by a regioselective C-H borylation.

Step 1: Synthesis of 1-(2,6-Dichlorophenyl)-1H-pyrazole

The initial step is the construction of the substituted pyrazole ring. A common and effective method is the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. In this case, 2,6-dichlorophenylhydrazine is reacted with a suitable three-carbon synthon like 1,1,3,3-tetramethoxypropane, which serves as a malondialdehyde equivalent.

Caption: Workflow for the synthesis of the pyrazole core.

Experimental Rationale: The reaction is typically acid-catalyzed, which facilitates the initial condensation to form a hydrazone, followed by an intramolecular cyclization and subsequent elimination of water and methanol to yield the aromatic pyrazole ring. The choice of a malondialdehyde equivalent simplifies handling compared to using the unstable free aldehyde.

Step 2: Regioselective C-H Borylation

With the 1-(2,6-dichlorophenyl)-1H-pyrazole intermediate in hand, the next critical step is the introduction of the boronic acid group at the C4 position. Iridium-catalyzed C-H borylation is a powerful and increasingly common method for this transformation due to its high regioselectivity and functional group tolerance.

Caption: Workflow for the borylation and subsequent hydrolysis.

Experimental Rationale: The C-H bonds on a pyrazole ring have different acidities and steric environments. The C4 position is often the most sterically accessible and electronically favorable site for electrophilic borylation. Using a catalyst like bis(1,5-cyclooctadiene)diiridium(I) dimethoxide ([Ir(cod)OMe]₂) in combination with a bidentate nitrogen ligand such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) is a well-established system for this type of transformation. The reaction typically yields the pinacol ester of the boronic acid, which is often more stable and easier to purify than the free boronic acid. A subsequent mild acidic or oxidative hydrolysis step cleaves the pinacol group to afford the final target compound.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the pyrazole C4 carbon and an sp²-hybridized carbon of an aryl or heteroaryl halide (or triflate).

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond, forming a Pd(II) complex.

-

Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (the dichlorophenyl-pyrazole moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated, forming the new biaryl product (R¹-R²) and regenerating the Pd(0) catalyst.

Model Experimental Protocol

This protocol provides a general guideline for a Suzuki-Miyaura coupling reaction. It must be optimized for specific substrates.

Materials:

-

This compound (1.2 equiv.)

-

Aryl or heteroaryl halide (e.g., bromobenzene) (1.0 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv.)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture like DME/water)

Procedure:

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide, the pyrazole boronic acid, the base, and the palladium catalyst.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Heat the reaction mixture with stirring (typically between 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Self-Validation: The success of the protocol is validated by the isolation and characterization of the expected product. Full characterization using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry will confirm the formation of the new C-C bond and the integrity of the molecular structure. The purity should be assessed by HPLC.

Conclusion

This compound is a highly valuable and versatile building block for drug discovery and development. Its unique structural features, combined with the synthetic power of the Suzuki-Miyaura cross-coupling reaction, provide medicinal chemists with a reliable tool for accessing novel chemical space. A deep understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

- This compound, CAS Number 1217501-45-5.

-

Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. URL: [Link]

-

The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Suzuki cross-coupling reaction. ChemHelpASAP. URL: [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic and Analytical Characterization of (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid

This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies for the characterization of (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure robust and reliable analytical outcomes.

Introduction: The Significance of Pyrazole Boronic Acids in Drug Discovery

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to their metabolic stability and versatile binding capabilities.[1][2] The introduction of a boronic acid moiety to the pyrazole scaffold, as seen in this compound, provides a powerful tool for synthetic chemists. This functional group is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forging carbon-carbon bonds to construct complex molecular architectures.[3]

The subject of this guide, this compound, is of particular interest due to the presence of the 2,6-dichlorophenyl substituent. This group imparts significant steric hindrance, which can influence reaction kinetics and selectivity, and its electronic properties can modulate the biological activity of the final compounds. Accurate and comprehensive characterization of this intermediate is therefore paramount to ensure the quality, purity, and consistency of downstream applications in drug development pipelines.

Analytical Challenges in the Characterization of Boronic Acids

The analysis of boronic acids is not without its challenges. These compounds are known for their propensity to undergo dehydration to form cyclic boroxine anhydrides, particularly at elevated temperatures or in non-polar solvents.[4] Furthermore, boronic acids can be labile, and their esters are susceptible to hydrolysis, which can complicate chromatographic analysis and lead to inaccurate quantification.[5][6] A robust analytical strategy must account for these potential transformations to ensure data integrity.

Figure 1: Key equilibria and transformations of boronic acids that present analytical challenges.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the pyrazole and dichlorophenyl protons.

-

The protons on the pyrazole ring are anticipated to appear as singlets in the aromatic region.

-

The protons of the 2,6-dichlorophenyl group will likely appear as a multiplet, characteristic of a substituted benzene ring.

-

A broad singlet, which may be exchangeable with D₂O, is expected for the B(OH)₂ protons.

-

-

¹³C NMR (Carbon NMR): The carbon NMR will provide information on the carbon framework.

-

Distinct signals are expected for the carbons of the pyrazole ring and the dichlorophenyl moiety.[7]

-

The carbon atom attached to the boron will likely show a broad signal due to quadrupolar relaxation of the boron nucleus.

-

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.8 - 8.2 | s | Pyrazole-H |

| ¹H | 7.3 - 7.6 | m | Dichlorophenyl-H |

| ¹H | 4.5 - 5.5 | br s | B(OH)₂ |

| ¹³C | 140 - 150 | Pyrazole-C | |

| ¹³C | 128 - 135 | Dichlorophenyl-C | |

| ¹³C | 100 - 110 | Pyrazole-C-B |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern. Electrospray ionization (ESI) is a common technique for boronic acids.[4][8]

-

Expected Molecular Ion: For C₉H₇BCl₂N₂O₂, the expected monoisotopic mass is approximately 255.99 g/mol . In positive ion mode, the [M+H]⁺ ion would be observed.

-

Fragmentation and Adducts: Boronic acids can form adducts with solvents and may show ions corresponding to the boroxine trimer.[4] Careful control of instrumental parameters, such as cone voltage, is necessary to minimize in-source fragmentation and boroxine formation.[4]

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the boronic acid group.

-

B-O Stretch: A strong absorption band is anticipated around 1350 cm⁻¹ for the B-O stretching vibration.

-

C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region will correspond to the C=N and C=C stretching vibrations of the pyrazole and aromatic rings.[9][10]

Recommended Analytical Protocols

To overcome the inherent challenges in analyzing boronic acids, the following validated protocols are recommended.

High-Performance Liquid Chromatography (HPLC) Method for Purity and Stability Assessment

The primary challenge in the HPLC analysis of boronic acids and their esters is on-column hydrolysis.[6] The use of specialized columns and optimized mobile phases is critical.

Figure 2: A generalized workflow for the HPLC analysis of boronic acids.

Protocol:

-

Column Selection: Employ a modern C18 column with low silanol activity to minimize on-column hydrolysis.

-

Mobile Phase: A gradient of acetonitrile and water with a low concentration of formic acid (e.g., 0.1%) is recommended. The acidic mobile phase can help to suppress the ionization of residual silanols.

-

Sample Diluent: Prepare samples in a mixture of acetonitrile and water. Avoid purely aqueous diluents to minimize hydrolysis prior to injection.

-

Temperature: Maintain the column at a controlled temperature, typically between 25-35°C.

-

Detection: UV detection at a wavelength where the chromophores of the molecule absorb, typically around 254 nm, is suitable.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Impurity Profiling

For sensitive impurity profiling and confirmation of identity, UPLC-MS is the method of choice.[4][8]

Protocol:

-

UPLC System: Utilize a UPLC system for high-resolution separation and short run times.

-

Column: A sub-2 µm particle size C18 column is recommended.

-

Mobile Phase: Similar to the HPLC method, use a gradient of acetonitrile and water with a volatile modifier like formic acid or ammonium acetate, which are compatible with mass spectrometry.[8]

-

MS Detector: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for accurate mass measurements.

-

MS Parameters: Optimize the cone voltage to minimize the formation of boroxines and other in-source artifacts.[4]

Conclusion

The reliable characterization of this compound is a critical step in the development of novel therapeutics. While direct spectroscopic data may be sparse, a thorough understanding of the analytical challenges associated with boronic acids, combined with robust, validated protocols, enables accurate and reproducible results. By leveraging a multi-technique approach encompassing NMR, MS, and chromatography, researchers can ensure the quality and integrity of this vital chemical intermediate, thereby accelerating the drug discovery process.

References

- Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis.

- Reddy, K. S., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.

- Ningbo Inno Pharmchem Co., Ltd. The Role of Pyrazole Boronic Acids in Modern Drug Discovery.

- Royal Society of Chemistry. (2013). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods.

- Royal Society of Chemistry. (2013). 16 - Analytical Methods.

- Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- Kharl, et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

- MDPI. (2022).

- Silva, M. P., et al. (2020). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.

- ChemicalBook. 1h-pyrazole-4-boronic acid(763120-58-7) 1 h nmr.

- ResearchGate. Reagents and conditions: (a) boronic acid or boronic acid pinacol...

- RJPT. (2018). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases.

- Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- MDPI. (2017). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.

- Optional. (n.d.). boronic acid, [1-(3,3-diethoxypropyl)-1H-pyrazol-4-yl]- - Optional[1H NMR] - Spectrum.

-

Fedotov, S. O., & Hotsulia, A. S. (2023). Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[5][8][11]triazolo[3,4-b][3][5][11]thiadiazine-7-carboxylic acid and its salts. ResearchGate.

- Fedotov, S. O., & Hotsulia, A. S. (2023). Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl). Zaporizhzhia State Medical and Pharmaceutical University.

- Williams, C. M., et al. (2015). Analysis of Boronic Acids Without Chemical Derivatisation.

- PMC. (2025).

- precisionFDA. PYRAZOLE-4-BORONIC ACID HYDROCHLORIDE.

- Chem-Impex. 1H-Pyrazole-4-boronic acid.

- BLDpharm. 1072945-91-5|1-(2-Chlorophenyl)pyrazole-4-boronic acid.

- ResearchGate. 13 C NMR chemical shifts (ppm) of C-nitropyrazoles.

- PMC. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model.

- Thermo Scientific Chemicals. 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, 97%.

- NIH. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.

- ResearchGate. Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1).

- PubMed. (2008). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. rjptonline.org [rjptonline.org]

- 10. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Physical and chemical stability of (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid

An In-Depth Technical Guide to the Physical and Chemical Stability of (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid

Abstract

This compound is a key synthetic intermediate, valued for its role in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Its utility in drug discovery and materials science necessitates a thorough understanding of its physical and chemical stability. This guide provides a comprehensive framework for evaluating the stability profile of this compound, detailing the rationale behind experimental designs, robust analytical methodologies, and potential degradation pathways. The protocols and insights presented herein are designed for researchers, chemists, and formulation scientists to ensure the quality, efficacy, and safety of materials and processes involving this critical building block.

Introduction: The Imperative of Stability

In pharmaceutical development and fine chemical synthesis, the stability of a starting material or intermediate is not merely a quality metric; it is a cornerstone of process control, product consistency, and regulatory compliance. Boronic acids, while exceptionally useful, are a class of compounds known for specific instabilities that can compromise reaction yields, introduce impurities, and shorten shelf-life.[3][4][5]

This compound, with its electron-deficient dichlorophenyl substituent and heteroaromatic pyrazole core, presents a unique stability profile. The electron-withdrawing nature of the chlorine atoms influences the Lewis acidity and pKa of the boronic acid moiety, which in turn affects its susceptibility to degradation.[6][7] This guide will systematically explore its stability under various stress conditions, providing a blueprint for its comprehensive characterization.

Foundational Stability Assessment: A Multi-faceted Approach

A comprehensive stability study is a systematic investigation into how a substance is affected by environmental factors over time. Our approach integrates solid-state characterization with solution-based forced degradation studies to build a complete stability profile.

Solid-State Stability Evaluation

The stability of the compound as a solid powder is paramount for its storage, handling, and transport.

Thermal Stability: TGA and DSC Analysis

Expertise & Rationale: Thermo-Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data on decomposition temperatures, phase transitions, and the potential for dehydration or desolvation. For boronic acids, a key thermal event can be the intermolecular dehydration to form a cyclic trimeric anhydride, known as a boroxine.[8][9] This is not degradation in the sense of bond cleavage but a chemical transformation that alters the compound's properties and effective molecular weight.

Experimental Protocol: TGA/DSC

-

Instrument: Calibrated Simultaneous Thermal Analyzer (STA) or separate TGA and DSC instruments.

-

Sample Preparation: Accurately weigh 3-5 mg of the boronic acid into an aluminum or platinum pan.

-

TGA Method:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min.

-

Use an inert nitrogen purge at 50 mL/min.

-

-

DSC Method:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to a temperature just above the melting point (determined by preliminary runs) at 10 °C/min.

-

Use an inert nitrogen purge at 50 mL/min.

-

-

Analysis: Analyze the TGA curve for mass loss events and the DSC curve for endothermic (melting, dehydration) or exothermic (decomposition) events.[10][11]

Data Presentation: Hypothetical Thermal Analysis Results

| Parameter | Observation | Interpretation |

| TGA Onset of Mass Loss | ~190 °C | Potential onset of dehydration to boroxine or decomposition. |

| DSC Melting Point (Tonset) | 215 °C | Sharp endotherm indicating crystalline melt. |

| DSC Decomposition | >250 °C | Broad exotherm indicating thermal decomposition. |

Photostability: Conformance with ICH Q1B

Expertise & Rationale: Direct exposure to light can induce photochemical degradation. The ICH Q1B guideline provides a standardized protocol to assess this, ensuring that data is consistent and relevant for regulatory purposes.[12][13] The study involves exposing the solid drug substance to a defined light source and comparing it to a "dark" control sample stored at the same temperature to isolate light-induced degradation from thermal effects.[12][14]

Experimental Protocol: Solid-State Photostability

-

Sample Preparation: Spread a thin layer (not more than 3 mm) of the compound in a chemically inert, transparent container (e.g., quartz dish).[15]

-

Light Source: Use a calibrated photostability chamber equipped with a xenon arc lamp or a D65/ID65 artificial daylight fluorescent lamp, capable of emitting both visible and UV light.[15]

-

Exposure Conditions: Expose the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[14]

-

Dark Control: Prepare an identical sample, wrap it completely in aluminum foil to protect it from light, and place it alongside the exposed sample in the same chamber.

-

Post-Exposure Analysis: After exposure, analyze both the light-exposed and dark control samples for changes in appearance, purity, and degradation products using a validated stability-indicating method (see Section 5.0).

Solution-State Stability: Forced Degradation

Forced degradation (or stress testing) is an essential exercise to identify potential degradation pathways and to develop and validate the stability-indicating analytical method.[16][17] The goal is to induce a limited amount of degradation (typically 5-20%) to ensure that any potential degradants are formed at detectable levels.[16]

Hydrolytic Stability (pH Dependence)

Expertise & Rationale: The carbon-boron bond in arylboronic acids is susceptible to cleavage via protodeboronation, a reaction that is often pH-dependent.[18] Evaluating stability across a range of pH values is therefore critical. This reaction replaces the boronic acid group with a hydrogen atom, yielding 1-(2,6-dichlorophenyl)-1H-pyrazole as the primary degradant.

Experimental Protocol: Hydrolysis

-

Stock Solution: Prepare a stock solution of the boronic acid in a suitable organic solvent (e.g., acetonitrile) at ~1 mg/mL.

-

Stress Conditions:

-

Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of ~0.1 mg/mL.

-

Neutral: Dilute the stock solution with purified water to ~0.1 mg/mL.

-

Basic: Dilute the stock solution with 0.1 M NaOH to ~0.1 mg/mL.

-

-

Incubation: Store the solutions at 60 °C and pull time points (e.g., 0, 2, 8, 24 hours). If no degradation is observed, harsher conditions may be warranted.[17]

-

Sample Analysis: At each time point, neutralize the acidic and basic samples before diluting with mobile phase for HPLC analysis.

Oxidative Stability

Expertise & Rationale: Boronic acids are known to be susceptible to oxidation, which can cleave the C-B bond to form a corresponding phenol.[19][20] In this case, oxidation would likely yield 1-(2,6-dichlorophenyl)-1H-pyrazol-4-ol. Hydrogen peroxide (H₂O₂) is a commonly used and relevant oxidizing agent for these studies.[16][21]

Experimental Protocol: Oxidation

-

Stock Solution: Prepare a stock solution of the boronic acid in acetonitrile or methanol at ~1 mg/mL.

-

Stress Condition: Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of ~0.1 mg/mL.

-

Incubation: Store the solution at room temperature, protected from light. Pull time points as for the hydrolysis study.

-

Sample Analysis: Dilute the samples directly with mobile phase for HPLC analysis.

Data Presentation: Summary of Forced Degradation Conditions

| Stress Condition | Reagent | Temperature | Typical Duration | Potential Primary Degradant |

| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 hours | 1-(2,6-dichlorophenyl)-1H-pyrazole |

| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 hours | 1-(2,6-dichlorophenyl)-1H-pyrazole |

| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | 1-(2,6-dichlorophenyl)-1H-pyrazol-4-ol |

| Photolysis | ICH Q1B Light | 25 °C | Per ICH Q1B | Various photoproducts |

| Thermal | Heat | 80 °C (in solution) | 48 hours | Thermally induced degradants |

The Analytical Core: Stability-Indicating Method (SIM)

Expertise & Rationale: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active substance due to degradation. Critically, it must be able to separate the parent compound from its degradation products and any process-related impurities.[22] Reversed-phase HPLC with UV and Mass Spectrometric (MS) detection is the industry standard.

A significant challenge in the HPLC analysis of boronic acids is their potential for on-column degradation or interaction with the stationary phase.[22][23] The Lewis acidic boron can interact with residual silanol groups on silica-based columns, leading to poor peak shape. Furthermore, aqueous mobile phases can promote hydrolysis during the chromatographic run.[24]

Trustworthiness & Self-Validation: The method is validated by its proven ability to resolve all peaks generated during the forced degradation studies. Peak purity analysis via a Photo Diode Array (PDA) detector is essential to confirm that the parent peak is spectrally pure at all time points.

Recommended HPLC-MS Method Parameters (Starting Point)

| Parameter | Condition | Rationale |

| Column | C18 with low silanol activity (e.g., end-capped), 2.1 x 100 mm, 1.8 µm | Minimizes secondary interactions with the boronic acid moiety.[22] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good ionization for MS detection and controls pH. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic modifier for reversed-phase. |

| Gradient | 5% to 95% B over 10 minutes | To elute compounds with a wide range of polarities. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Volume | 2 µL | |

| UV Detection | 254 nm (or λmax of the compound) | |

| MS Detector | ESI+ | For identification of parent and degradant masses. |

| Sample Diluent | Acetonitrile or 50:50 Acetonitrile:Water | Aprotic or low-water diluent minimizes hydrolysis prior to injection.[22][24] |

Elucidating Degradation Pathways

Based on the outcomes of the forced degradation studies and the principles of boronic acid chemistry, we can propose the primary degradation pathways.

-

Protodeboronation: This is the hydrolytic cleavage of the C-B bond, typically accelerated under either acidic or basic conditions.[18][25] The resulting product is the corresponding pyrazole without the boronic acid functional group.

-

Oxidation: The C-B bond can be oxidized to a C-O bond, yielding the corresponding phenol (or in this case, a pyrazol-ol). This pathway is common for arylboronic acids in the presence of oxidizing agents.[19][20]

Summary and Recommendations

A thorough investigation into the stability of this compound is crucial for its effective use.

Summary of Stability Profile:

| Stability Aspect | Predicted Profile | Key Considerations |

| Solid-State Thermal | Likely stable up to ~190 °C. | Potential for boroxine formation upon heating. |

| Solid-State Photolytic | May show some degradation; requires experimental confirmation. | Store protected from light as a precaution. |

| Hygroscopicity | Unknown; must be determined experimentally. | Store in a desiccated environment. |

| Solution pH Stability | Susceptible to degradation, particularly in strong acid/base. | Use in buffered or non-aqueous systems where possible. Avoid prolonged exposure to harsh pH. |

| Solution Oxidative | Susceptible to oxidation. | Avoid contact with oxidizing agents. Use inert atmosphere for reactions if necessary. |

Handling and Storage Recommendations:

-

Storage: Store in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.

-

Handling: Minimize exposure to atmospheric moisture and light. When preparing solutions, use aprotic or anhydrous solvents where feasible.

-

Analytical: When developing analytical methods, pay close attention to the choice of diluent and column chemistry to prevent on-column degradation and ensure accurate results.